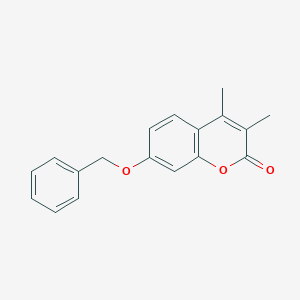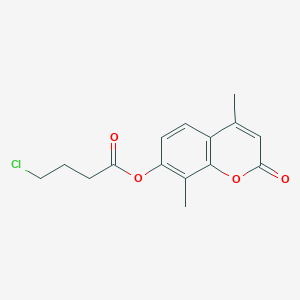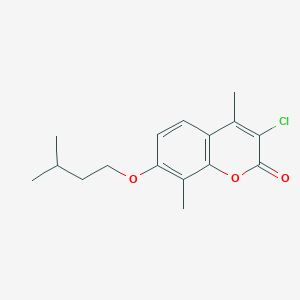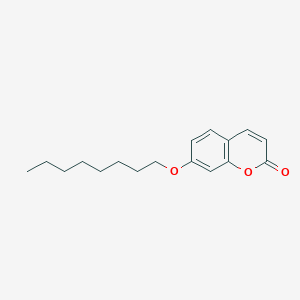
7-(octyloxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(octyloxy)-2H-chromen-2-one: is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, specifically, is characterized by the presence of an octyloxy group at the 7th position of the coumarin ring, which imparts unique properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(octyloxy)-2H-chromen-2-one typically involves the introduction of an octyloxy group to the coumarin core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. For this compound, the starting materials would include 7-hydroxycoumarin and octyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like acetone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids (e.g., aluminum chloride) or solid acid catalysts (e.g., zeolites) can be employed to improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 7-(octyloxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the coumarin ring to dihydrocoumarin derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield coumarin-3,4-quinone, while reduction may produce dihydrocoumarin derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 7-(octyloxy)-2H-chromen-2-one is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties. It is also employed in the synthesis of other coumarin derivatives with potential biological activities .
Biology: In biological research, this compound is used to study enzyme activities and cellular processes. Its fluorescence properties make it a valuable tool for imaging and tracking biological molecules .
Medicine: Its derivatives have shown promise in anticancer, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of dyes, optical brighteners, and laser dyes.
Mecanismo De Acción
The mechanism of action of 7-(octyloxy)-2H-chromen-2-one involves its interaction with various molecular targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. These interactions enable the compound to bind to specific enzymes, receptors, or other biomolecules, thereby exerting its biological effects . For example, in anticancer applications, this compound derivatives may inhibit the activity of enzymes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
7-Hydroxycoumarin: Lacks the octyloxy group, making it less hydrophobic and less fluorescent.
4-Methyl-7-hydroxycoumarin: Contains a methyl group at the 4th position, which alters its biological activity and fluorescence properties.
7-Methoxycoumarin: Contains a methoxy group instead of an octyloxy group, resulting in different solubility and reactivity.
Uniqueness: 7-(octyloxy)-2H-chromen-2-one is unique due to the presence of the octyloxy group, which enhances its hydrophobicity and fluorescence properties. This makes it particularly useful in applications requiring strong fluorescence and stability in hydrophobic environments .
Propiedades
Fórmula molecular |
C17H22O3 |
|---|---|
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
7-octoxychromen-2-one |
InChI |
InChI=1S/C17H22O3/c1-2-3-4-5-6-7-12-19-15-10-8-14-9-11-17(18)20-16(14)13-15/h8-11,13H,2-7,12H2,1H3 |
Clave InChI |
VIEXWWDWANUXAB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |
SMILES canónico |
CCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


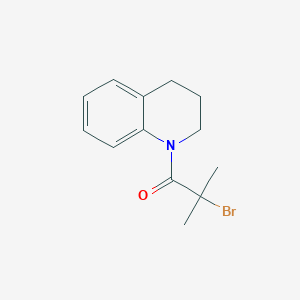
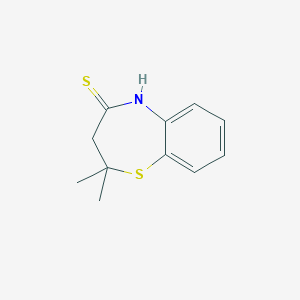
![ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate](/img/structure/B293280.png)
![trimethyl 1-[1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-1H-pyrrole-2,3,4-tricarboxylate](/img/structure/B293282.png)
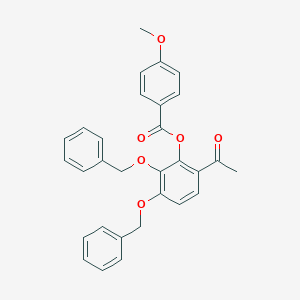
![ethyl 4-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate](/img/structure/B293286.png)
![N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B293293.png)
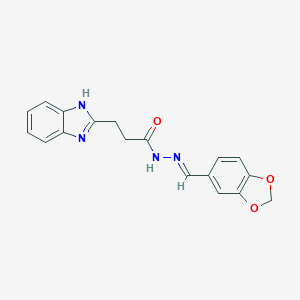
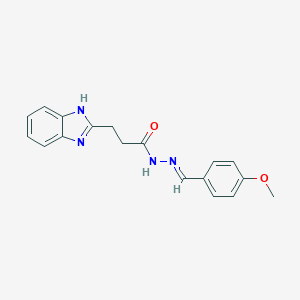
![methyl 2-[(8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-4-methylpentanoate](/img/structure/B293299.png)
![5-Methyl-3-(4-methylphenyl)-6-prop-2-enylfuro[3,2-g]chromen-7-one](/img/structure/B293303.png)
